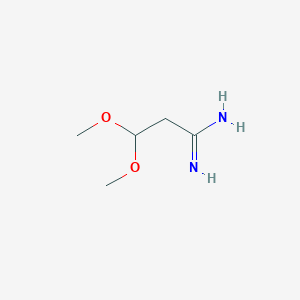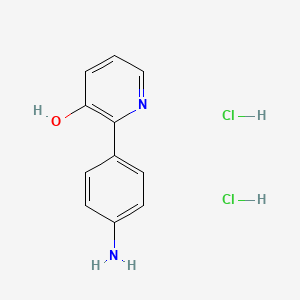
2,4-dichloro-N-(2-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the condensation of benzoic acids and amines. A green, rapid, mild, and highly efficient pathway has been reported, where the reaction occurs through direct condensation under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Aplicaciones Científicas De Investigación
FXR Antagonism and Stability
- Discovery of FXR Antagonists : Research by Song et al. (2015) discovered 3-(tert-Butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate as a moderate FXR antagonist. This study noted that replacing the 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl significantly improved potency, and replacing the benzoate with benzamide improved stability while slightly reducing potency. The 3-(tert-butyl)-4-hydroxyphenyl unit was essential for FXR antagonistic activity (Song et al., 2015).
Chemical Synthesis and Properties
- N-Benzoylation of Aminophenols : Singh et al. (2017) described the N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates. The products, N-(2-hydroxyphenyl)benzamides, were chemically characterized, indicating their significance in biological applications (Singh et al., 2017).
Biological and Antimicrobial Activities
Antipathogenic Activity of Thiourea Derivatives : A study by Limban et al. (2011) synthesized acylthioureas with variations including 2,4-dichlorophenyl. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antimicrobial Activity of Benzamide Derivatives : Şener et al. (2000) synthesized N-(o-hydroxyphenyl)benzamides and assessed their antimicrobial activity. One derivative, 4-amino-N-(o-hydroxyphenyl)benzamide, showed notable activity against Klebsiella pneumoniae and Pseudomonas aureginosa, indicating the potential antimicrobial applications of these compounds (Şener et al., 2000).
Pharmacological Potential
Synthesis and Activities of Benzamides : Abbasi et al. (2014) explored the pharmacological activities of N-(3-hydroxyphenyl)benzamide derivatives. The study synthesized various derivatives and tested them for enzyme inhibition, showcasing their potential in pharmacological applications (Abbasi et al., 2014).
Bactericidal Activity Against MRSA : Zadrazilova et al. (2015) assessed the bactericidal activity of certain benzamides against methicillin-resistant Staphylococcus aureus (MRSA). The study highlights the potential of these compounds as bactericidal agents, especially in the context of antibiotic resistance (Zadrazilova et al., 2015).
Spectroscopic and Structural Analysis
- Intramolecular Hydrogen Bond in Benzamides : Kawski et al. (2006) conducted X-ray diffraction, infrared spectra, and DFT calculations to analyze the hydrogen bonding in 2-hydroxy-benzamides. The study provides insights into the structural and chemical properties of these compounds (Kawski et al., 2006).
Synthesis Techniques and Mechanisms
- Synthesis of Benzoxazoles and Benzimidazoles : Ramana and Kantharaj (1995) explored the ortho interactions in N-(2-hydroxyphenyl)- and N-(2-aminophenyl)-benzamides, leading to the synthesis of benzoxazoles and benzimidazoles. This study offers valuable insights into the synthesis mechanisms of these heterocyclic compounds (Ramana & Kantharaj, 1995).
Catalytic and Antibacterial Properties
- Ruthenium Complexes of Benzamides : Jhaumeer-Laulloo et al. (2004) investigated the catalytic and antibacterial activity of ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides]. The study indicates the potential of these complexes in catalysis and as antibacterial agents (Jhaumeer-Laulloo et al., 2004).
Propiedades
IUPAC Name |
2,4-dichloro-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNVTWLOUXXFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-hydroxyphenyl)benzamide | |
CAS RN |
54255-56-0 |
Source


|
| Record name | 2,4-DICHLORO-2'-HYDROXYBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2577120.png)
![N-(4-acetamidophenyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2577121.png)

![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2577126.png)

![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)

![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2577132.png)
![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)
